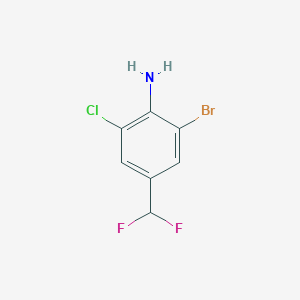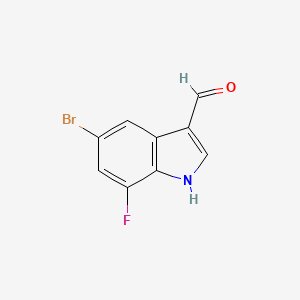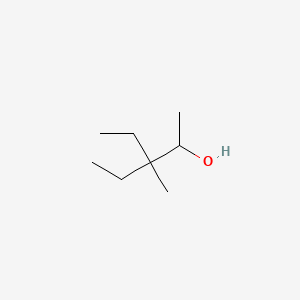
2-Bromo-6-chloro-4-(difluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-4-(difluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF2N It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(difluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(difluoromethyl)aniline. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-4-(difluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-(difluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-6-chloro-4-(difluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Another isomer with different positioning of the halogen and trifluoromethyl groups.
Uniqueness
2-Bromo-6-chloro-4-(difluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H5BrClF2N |
|---|---|
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrClF2N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2 |
Clave InChI |
PBXSBTQOMRGTIK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15197971.png)
![9,14-bis[5-bromo-4-(2-butyloctyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B15197978.png)

![6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15197999.png)


![(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15198019.png)

![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)



![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)

